

M-1121 quality control and purity assessment for research

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Compound of Interest

Compound Name: M-1211

Cat. No.: B15568966

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M-1121 Technical Support Center

This technical support center provides researchers, scientists, and drug development professionals with guidance on the quality control, purity assessment, and troubleshooting of experiments involving M-1121, a covalent inhibitor of the menin-MLL interaction.

Frequently Asked Questions (FAQs)

Q1: What is M-1121 and what is its mechanism of action?

M-1121 is an orally active, covalent inhibitor of the menin-mixed lineage leukemia (MLL) protein-protein interaction.^{[1][2][3]} It works by forming a covalent bond with Cysteine 329 in the MLL binding pocket of menin.^{[3][4]} This inhibition disrupts the menin-MLL interaction, which is critical for the oncogenic activity of MLL fusion proteins in certain types of leukemia.^{[5][6][7]} The downstream effect is the dose-dependent downregulation of genes such as HOXA9 and MEIS1, leading to the inhibition of cell growth in leukemia cell lines with MLL rearrangements.^{[1][3][4]}

Q2: How should I store and handle M-1121?

M-1121 is typically supplied as a solid powder. For long-term storage, it is recommended to store the solid compound at -20°C for months to years. For short-term storage, 0-4°C is acceptable for days to weeks.^[2] Stock solutions should be stored at -20°C for up to one month or at -80°C for up to six months.^[1] It is advisable to aliquot the stock solution to avoid repeated

freeze-thaw cycles.[1] The compound is shipped at ambient temperature and is stable for several weeks under normal shipping conditions.[2]

Q3: What is the recommended solvent for dissolving M-1121?

For in vitro experiments, M-1121 can be dissolved in dimethyl sulfoxide (DMSO) to prepare a stock solution. For in vivo studies in mice, a formulation of 10% NMP and 10% Solutol in PEG300 has been used.[4] When preparing solutions, it is crucial to ensure the compound is fully dissolved. If precipitation occurs, gentle warming and vortexing may help.

Q4: What is the expected purity of M-1121 from a commercial supplier?

Commercial suppliers typically provide M-1121 with a purity of >98%, often confirmed by methods like HPLC.[2] It is always recommended to refer to the Certificate of Analysis (CoA) provided with the specific lot of the compound for precise purity information.[2]

Quality Control and Purity Assessment

It is crucial for researchers to perform their own quality control to ensure the identity and purity of M-1121 before conducting experiments.

Q5: How can I verify the purity of my M-1121 sample?

High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity of small molecules like M-1121.[8][9] By comparing the resulting chromatogram with a reference standard, you can confirm the identity and purity. The presence of unexpected peaks may indicate impurities.[8]

Q6: What other analytical techniques can be used for quality control?

Liquid Chromatography-Mass Spectrometry (LC-MS) can confirm the molecular weight of M-1121, providing further evidence of its identity.[8] Nuclear Magnetic Resonance (NMR) spectroscopy can be used to confirm the chemical structure of the compound. The proton NMR (^1H NMR) spectrum should be consistent with the known structure of M-1121.[4]

Table 1: Physicochemical and Quality Control Parameters for M-1121

Parameter	Value/Method	Reference
Appearance	Solid powder	[2]
Purity (typical)	>98%	[2]
Molecular Formula	C ₄₂ H ₅₇ FN ₆ O ₆ S	[2]
Molecular Weight	813.01 g/mol	[2]
Recommended QC Methods	HPLC, LC-MS, ¹ H NMR	[4][8]

Troubleshooting Guides

Solubility Issues

Q7: My M-1121 is not dissolving properly in my experimental buffer. What should I do?

- Problem: M-1121 may have limited solubility in aqueous buffers.
- Solution:
 - Ensure your stock solution in DMSO is at a high enough concentration.
 - When diluting the DMSO stock into your aqueous buffer, do so dropwise while vortexing to prevent precipitation.
 - The final concentration of DMSO in your cell culture medium should typically be kept below 0.5% to avoid solvent-induced toxicity.
 - If solubility issues persist, consider using a different buffer system or adding a small amount of a biocompatible surfactant, if your experimental setup allows.

In Vitro Cell-Based Assay Troubleshooting

Q8: I am not observing the expected anti-proliferative effect of M-1121 on my MLL-rearranged leukemia cells.

- Problem: Lack of biological activity can be due to several factors.

- Troubleshooting Steps:
 - Verify Cell Line: Confirm that your cell line indeed has an MLL rearrangement. M-1121 is highly selective for MLL-rearranged cells and shows little to no activity in wild-type MLL cell lines.[\[3\]](#)[\[4\]](#)
 - Check Compound Integrity: Ensure your M-1121 stock solution is not degraded. Prepare a fresh stock solution from the solid compound.
 - Optimize Concentration and Incubation Time: M-1121 has been shown to be effective at nanomolar concentrations with incubation times of 24 hours or longer.[\[1\]](#) Consider performing a dose-response and time-course experiment to determine the optimal conditions for your specific cell line.
 - Assess Cell Health: Ensure your cells are healthy and in the logarithmic growth phase before adding the inhibitor.[\[10\]](#)
 - Mycoplasma Contamination: Test your cell cultures for mycoplasma contamination, which can alter cellular responses.[\[11\]](#)

Q9: I am observing high variability in my cell viability assay results.

- Problem: Inconsistent results can obscure the true effect of the compound.
- Troubleshooting Steps:
 - Consistent Seeding Density: Ensure uniform cell seeding across all wells of your microplate.
 - Proper Mixing: Thoroughly mix the cell suspension before plating and ensure the compound is evenly distributed in the media.
 - Edge Effects: Be mindful of "edge effects" in microplates. It is good practice to not use the outer wells for experimental conditions or to fill them with sterile PBS to maintain humidity.
 - Reagent Quality: Use fresh, high-quality reagents for your viability assay (e.g., CellTiter-Glo®).[\[4\]](#)

Table 2: M-1121 In Vitro Activity Troubleshooting

Issue	Possible Cause	Recommended Action
No inhibition of cell proliferation	Incorrect cell line (wild-type MLL)	Use a validated MLL-rearranged cell line (e.g., MV4;11, MOLM-13).[4]
Degraded compound	Prepare a fresh stock solution of M-1121.	
Suboptimal assay conditions	Perform a dose-response and time-course experiment.	
High variability in results	Inconsistent cell seeding	Ensure a homogenous cell suspension and accurate pipetting.
Edge effects in plate	Avoid using outer wells for experimental samples.	
Reagent issues	Use fresh and properly stored assay reagents.	

Experimental Protocols

Protocol 1: Purity Assessment by HPLC

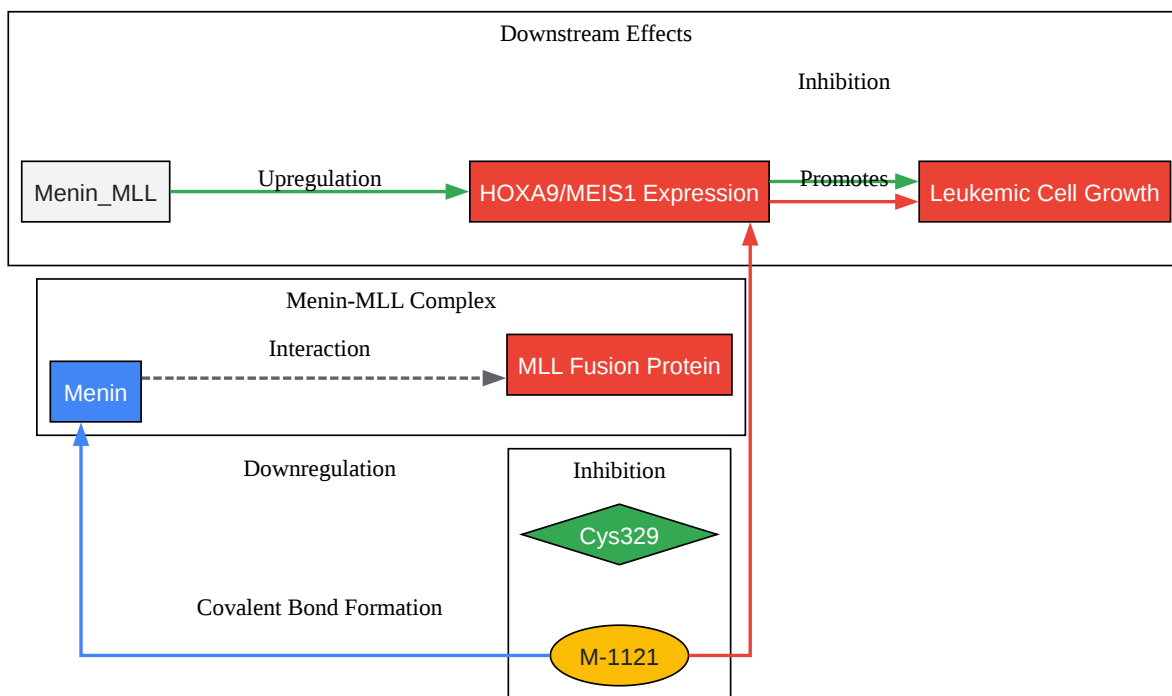
- Mobile Phase Preparation: Prepare two solvents:
 - Solvent A: 0.1% Trifluoroacetic acid (TFA) in water.
 - Solvent B: 0.1% TFA in acetonitrile (MeCN).
- Sample Preparation: Prepare a 1 mg/mL solution of M-1121 in MeCN.
- HPLC Conditions:
 - Column: C18 reverse-phase column.
 - Gradient: A linear gradient from 10% to 100% Solvent B over 8 minutes.

- Flow Rate: As recommended for the column.
- Detection: UV detector at an appropriate wavelength (e.g., 254 nm).
- Analysis: Inject the sample and analyze the chromatogram. A single major peak should be observed, with the area of this peak representing the purity of the compound.

Protocol 2: In Vitro Cell Proliferation Assay

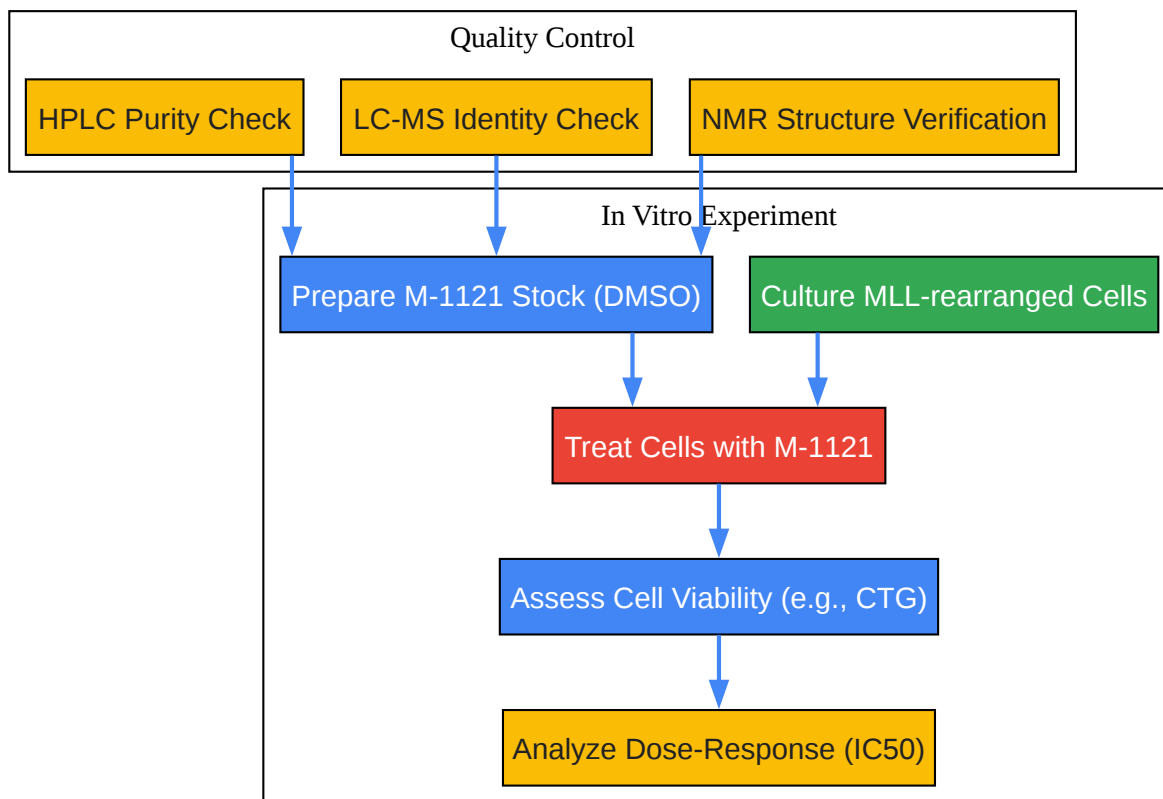
- Cell Seeding: Seed MLL-rearranged leukemia cells (e.g., MV4;11) in a 96-well plate at a density of 5,000-10,000 cells per well in RPMI-1640 medium supplemented with 10% FBS.
- Compound Preparation: Prepare serial dilutions of M-1121 in culture medium from a DMSO stock. The final DMSO concentration should not exceed 0.5%.
- Treatment: Add the diluted M-1121 to the appropriate wells. Include a vehicle control (DMSO only).
- Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 4 days.[\[4\]](#)
- Viability Assessment: Measure cell viability using a suitable assay, such as CellTiter-Glo® Luminescent Cell Viability Assay, according to the manufacturer's instructions.[\[4\]](#)
- Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀) value by fitting the dose-response data to a four-parameter logistic curve.

Visualizations



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Caption: Mechanism of action of M-1121.



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Caption: A typical experimental workflow for M-1121.

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